molecular formula C12H23NO2 B13004689 (1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate

(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate

Cat. No.: B13004689
M. Wt: 213.32 g/mol
InChI Key: OKPQVROTXAJTRT-UHRUZOLSSA-N
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Description

(1R,2S,6S)-rel-Bicyclo[410]heptan-2-aminepivalate is a bicyclic amine derivative known for its unique structural properties This compound is characterized by a rigid bicyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[4.1.0]heptane.

    Functionalization: The precursor undergoes functionalization to introduce the amine group at the desired position. This can be achieved through various methods, including amination reactions.

    Esterification: The amine derivative is then esterified with pivalic acid to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: The parent compound, which lacks the amine and pivalate groups.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.

    Bicyclo[3.1.0]hexane: A smaller bicyclic compound with distinct properties.

Uniqueness

(1R,2S,6S)-rel-Bicyclo[410]heptan-2-aminepivalate is unique due to its specific functional groups and rigid bicyclic framework

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

(1R,2S,6S)-bicyclo[4.1.0]heptan-2-amine;2,2-dimethylpropanoic acid

InChI

InChI=1S/C7H13N.C5H10O2/c8-7-3-1-2-5-4-6(5)7;1-5(2,3)4(6)7/h5-7H,1-4,8H2;1-3H3,(H,6,7)/t5-,6+,7-;/m0./s1

InChI Key

OKPQVROTXAJTRT-UHRUZOLSSA-N

Isomeric SMILES

CC(C)(C)C(=O)O.C1C[C@H]2C[C@H]2[C@H](C1)N

Canonical SMILES

CC(C)(C)C(=O)O.C1CC2CC2C(C1)N

Origin of Product

United States

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